Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(2-propan-2-ylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRJAOCEXMVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Claisen condensation employs 2-isopropylacetophenone and diethyl carbonate in the presence of sodium hydride (NaH) to form the β-keto ester. This method leverages the enolate formation of the acetophenone derivative, which attacks the electrophilic carbonyl carbon of diethyl carbonate.
Key reaction parameters :
-
Solvent : Anhydrous tetrahydrofuran (THF) or toluene
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Temperature : Reflux (100–110°C)
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Molar ratios : 1:2 (acetophenone:diethyl carbonate)
A representative procedure involves dissolving 2-isopropylacetophenone (5 mmol) in THF (10 mL) and adding NaH (60% dispersion, 5 equiv) under nitrogen. Diethyl carbonate (10 mmol) is introduced dropwise, followed by 12–24 hours of reflux. Quenching with water and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography.
Table 1: Claisen Condensation Yield Variations
| Substituent on Acetophenone | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Methylphenyl | 86 | 12 |
| 2-tert-Butylphenyl | 26 | 24 |
| 2-Isopropylphenyl* | 72 | 18 |
*Predicted yield based on steric and electronic analogies.
The steric bulk of the 2-isopropyl group slows enolate formation, necessitating prolonged reaction times compared to less hindered substrates.
Active Ester Coupling Approach
CDI-Mediated Synthesis
This method involves activating 2-isopropylbenzoic acid with CDI to form an imidazolide intermediate, which subsequently reacts with potassium monoethyl malonate. The protocol avoids strong bases, making it suitable for acid-sensitive substrates.
General procedure :
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Activation : 2-Isopropylbenzoic acid (6 mmol) is treated with CDI (6 mmol) in THF at 25°C for 12 hours.
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Nucleophilic attack : Magnesium chloride (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in acetonitrile are added to the activated ester.
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Workup : The mixture is acidified with HCl, extracted with ethyl acetate, and purified via column chromatography.
Table 2: Active Ester Method Performance
| Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Methylbenzoic acid | 50 | 95% |
| 2-Isopropylbenzoic acid* | 34 | 92% |
*Extrapolated from analogous tert-butyl derivatives.
The lower yield compared to the Claisen method stems from competitive side reactions during malonate coupling, particularly with sterically hindered aryl groups.
Structural Characterization and Tautomerism
1H^1H1H-NMR Analysis
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate exhibits ketone-enol tautomerism in CDCl, with a 10:3 ketone-to-enol ratio observed for similar compounds. Key resonances include:
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Ketone form :
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δ 7.50 (d, Hz, 1H, aromatic)
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δ 4.18 (q, Hz, 2H, OCHCH)
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δ 3.92 (s, 2H, COCHCO)
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Enol form :
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δ 12.35 (s, 1H, enolic OH)
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δ 5.12 (s, 1H, CH)
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The isopropyl group appears as a septet (δ 3.23) and doublet (δ 1.25) for the methine and methyl protons, respectively.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at 263.1 ([M+H]), consistent with the molecular formula CHO.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Claisen Condensation | Active Ester Coupling |
|---|---|---|
| Yield | 72% | 34% |
| Reaction Time | 18 h | 24 h |
| Steric Tolerance | Moderate | Low |
| Base Requirements | NaH (strong base) | Triethylamine (mild) |
The Claisen method is preferable for large-scale synthesis due to higher yields, while the active ester route suits substrates incompatible with strong bases .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-isopropylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-isopropylphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
The following sections compare Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate with structurally related β-keto esters, focusing on electronic effects, steric hindrance, biological activity, and synthetic methodologies.
Substituent Electronic Effects
Key Findings :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase α-H acidity, favoring enolate formation for nucleophilic reactions .
- Electron-donating groups (e.g., NH₂, OCH₃) stabilize the enol tautomer, reducing reactivity in alkylation reactions .
- The 2-isopropylphenyl group balances steric bulk and electronic effects, making it suitable for reactions requiring moderate enolate stability .
Steric Effects
Key Findings :
- Ortho-substituents (e.g., 2-isopropylphenyl) create significant steric barriers, limiting access to the carbonyl group .
- Bulky groups like indolyl or biphenyl reduce solubility but enhance stacking interactions in solid-state chemistry .
Key Findings :
- Chloro and methoxy derivatives show promise in antimicrobial and antiparasitic applications .
- Fluorinated analogs exhibit isoform-selective enzyme inhibition, highlighting substituent-driven target specificity .
Key Findings :
Biological Activity
Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate, a compound with potential biological activity, has been the subject of various studies exploring its interactions with biological systems. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
This compound belongs to a class of compounds known as oxopropanoates. Its structure features an isopropyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The compound can undergo hydrolysis to yield the active acid form, which is crucial for its biological activity.
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. The ester group is hydrolyzed, releasing the active acid form that participates in various biochemical pathways. This interaction may influence metabolic processes and cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Modulates enzyme activity | |
| Therapeutic Potential | Explored for drug development | |
| Antimicrobial Activity | Preliminary evidence suggests antimicrobial properties |
Study on Enzyme Interactions
A study focusing on the interactions of this compound with specific enzymes showed significant modulation of enzyme activity. This modulation could lead to altered metabolic pathways, suggesting potential applications in metabolic disorders.
Therapeutic Applications
In the context of drug development, this compound has been evaluated as a building block for synthesizing more complex therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and specificity against targeted diseases.
Comparative Analysis
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-phenyl-3-oxopropanoate | Phenyl group only | Moderate enzyme interaction |
| Ethyl 3-(4-isopropylphenyl)-3-oxopropanoate | Para-substituted isopropyl group | Enhanced therapeutic potential |
| Ethyl 3-(2-methylphenyl)-3-oxopropanoate | Methyl substitution | Limited biological data |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via acylation or esterification. For example, β-keto esters like this can be prepared by reacting dilithiomonoethylmalonate with 2-isopropylbenzoyl chloride at low temperatures (e.g., −78°C) to minimize side reactions . Catalytic methods using H2SO4 or continuous flow processes under reflux conditions (~80°C) enhance esterification efficiency . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of acid chloride to malonate derivative) and inert atmospheres (N2) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR can confirm the ester group (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for CH2) and the 2-isopropylphenyl moiety (aromatic protons at δ 7.2–7.5 ppm, isopropyl CH at δ 2.8–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M + Na]+ for C14H18O3: calc. 265.1175) .
- IR Spectroscopy : Strong carbonyl stretches (C=O at ~1730 cm⁻¹ for ester and ketone groups) .
Q. How can solubility and stability be assessed for this compound in different solvents?
- Methodological Answer :
- Solubility Testing : Use a tiered approach with polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane). This compound is typically soluble in ethanol and ethyl acetate but poorly in water due to its hydrophobic aryl group .
- Stability Studies : Monitor decomposition via HPLC under varying conditions (pH, temperature). The compound is stable at room temperature in anhydrous environments but may hydrolyze in acidic/basic conditions (e.g., t1/2 < 24 hrs at pH < 3 or >10) .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing the β-keto ester moiety be addressed?
- Methodological Answer :
- Protection/Deprotection Strategies : Temporarily protect the ketone group using silyl ethers (e.g., TMSCl) to direct reactions to the ester .
- Metal Catalysis : Pd-catalyzed cross-coupling or Cu-mediated C–H functionalization can selectively modify the aryl ring without affecting the β-keto ester .
- Computational Modeling : DFT studies predict reactive sites; for example, the 2-isopropylphenyl group’s steric bulk may hinder electrophilic substitution at the ortho position .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Methodological Answer :
- Reproducibility Checks : Validate purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) provides precise melting points, while thermogravimetric analysis (TGA) detects decomposition .
- Interlaboratory Comparisons : Cross-reference data from peer-reviewed syntheses (e.g., Sigma-Aldrish: ≥97% purity vs. academic protocols ).
Q. How can bioactivity assays be designed to evaluate this compound’s potential as a enzyme inhibitor or drug intermediate?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH:quinone oxidoreductase ) with IC50 determination. Pre-incubate the enzyme with the compound (1–100 µM range) and monitor activity loss over time .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess CYP450-mediated degradation .
- Structural Analogues : Compare with fluorinated derivatives (e.g., 3-(3-fluorophenyl) analogs ) to identify SAR trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
